
7-Bromo-2,4,6-trichloro-8-fluoroquinazoline
説明
7-Bromo-2,4,6-trichloro-8-fluoroquinazoline is an organic compound with the molecular formula C8HBrCl3FN2 and a molecular weight of 330.37 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a quinazoline ring, making it a halogenated derivative of quinazoline .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline typically involves halogenation reactions. One common method includes the reaction of quinazoline derivatives with bromine, chlorine, and fluorine sources under controlled conditions . The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process includes halogenation, purification, and crystallization steps to achieve high purity levels .
化学反応の分析
Types of Reactions: 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
科学的研究の応用
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including 7-bromo-2,4,6-trichloro-8-fluoroquinazoline. This compound has been investigated for its ability to inhibit specific kinases involved in cancer progression.
- Kinase Inhibition : The compound has shown promising results in inhibiting Aurora A kinase, which plays a crucial role in cell cycle regulation and is often overexpressed in various cancers. In vitro assays demonstrated that it effectively induces cell cycle arrest and apoptosis in cancer cell lines .
- Cell Cycle Analysis : In studies involving the MCF-7 breast cancer cell line, treatment with this quinazoline derivative resulted in a significant increase in cells arrested at the G1 phase of the cell cycle. This effect was quantified using flow cytometry, demonstrating its potential as a therapeutic agent .
- Apoptosis Induction : The compound also induced apoptosis in treated cells. Flow cytometric analysis revealed a higher percentage of late apoptotic cells compared to controls, indicating its effectiveness in promoting programmed cell death .
Structure-Activity Relationship (SAR) Studies
A series of SAR studies have been conducted to optimize the anticancer activity of quinazoline derivatives. For instance, modifications to the halogen substituents on the quinazoline ring have been shown to enhance selectivity and potency against specific kinases. The introduction of bromine and chlorine atoms at strategic positions has been linked to improved binding affinity and biological activity.
Compound | Kinase Target | IC50 (µM) | Effect |
---|---|---|---|
This compound | Aurora A | 168.78 | Induces apoptosis |
Other derivatives | Various | Varies | Varies |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and its target kinases. The docking results indicate that the compound occupies the active site effectively, forming critical interactions with key amino acid residues necessary for kinase activity .
作用機序
The mechanism of action of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline involves its interaction with specific molecular targets. The halogen atoms in the compound can form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
- 7-Bromo-2,4-dichloro-8-fluoroquinazoline
- 7-Bromo-2,4,6-trichloroquinazoline
- 7-Bromo-2,4,6-trifluoroquinazoline
Comparison: Compared to its similar compounds, 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline is unique due to the presence of both chlorine and fluorine atoms on the quinazoline ring. This combination of halogens can result in distinct chemical and biological properties, making it a valuable compound for various research applications .
生物活性
7-Bromo-2,4,6-trichloro-8-fluoroquinazoline (7-BTQ) is a halogenated quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula and a molecular weight of 330.37 g/mol, is characterized by multiple halogen substituents, which enhance its reactivity and biological properties.
The compound appears as a white crystalline powder with low water solubility but is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . The presence of bromine, chlorine, and fluorine atoms contributes to its unique chemical behavior, making it a candidate for various therapeutic applications.
Biological Activity
Anticancer Potential
Research indicates that 7-BTQ exhibits significant anticancer activity. Quinazoline derivatives are known for their ability to inhibit specific cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . The halogenated structure of 7-BTQ may enhance its binding affinity to biological targets such as enzymes and receptors implicated in cancer progression.
Mechanism of Action
The mechanism of action involves strong interactions between the halogen atoms in 7-BTQ and biological molecules. These interactions can inhibit or modulate the activity of target proteins, leading to reduced tumor growth . Further studies are required to elucidate the specific pathways affected by this compound.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 7-BTQ, it is essential to compare it with structurally similar compounds:
Compound Name | Similarity | Key Differences |
---|---|---|
7-Bromo-2,4-dichloro-6-fluoroquinazoline | 0.95 | Fewer chlorine substituents; different activity potential |
7-Bromo-4-chloro-8-fluoroquinazoline | 0.94 | Different positioning of chlorine; varied pharmacological properties |
7-Bromo-4-chloro-6-fluoroquinazoline | 0.89 | Similar core structure but different halogen distribution |
7-Bromo-4,6-dichloro-8-fluoroquinazoline | 0.87 | Contains two chlorine atoms at different positions |
7-Bromo-2,4-dichloro-8-fluoroquinazoline | 0.95 | Similar but lacks one chlorine atom |
The specific combination of bromine and multiple chlorine atoms at defined positions on the quinazoline ring distinguishes 7-BTQ from its analogs, potentially conferring distinct biological activities not found in other derivatives .
Case Studies and Research Findings
- Antimicrobial Activity : Preliminary studies have indicated that 7-BTQ possesses antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .
- Enzyme Inhibition : Research has shown that 7-BTQ can inhibit certain enzymes involved in cancer metabolism. This inhibition could lead to decreased energy production in cancer cells, ultimately slowing their growth .
- Cell Line Studies : In cell line studies, treatment with 7-BTQ resulted in significant apoptosis (programmed cell death) in various cancer cell types. This effect was attributed to the compound's ability to induce stress responses within the cells .
特性
IUPAC Name |
7-bromo-2,4,6-trichloro-8-fluoroquinazoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HBrCl3FN2/c9-4-3(10)1-2-6(5(4)13)14-8(12)15-7(2)11/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPLLPUWIXCTEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Br)F)N=C(N=C2Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HBrCl3FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1698028-11-3 | |
Record name | 7-bromo-2,4,6-trichloro-8-fluoroquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。